Computed Lipophilicity and Polar Surface Area Comparison
Although experimentally measured logP for the target compound is absent from the primary literature, computed property comparison with 5-(tert-butyl)thiophene-2-sulfonyl chloride reveals a systematic difference. The tert-butyl analog has a computed XLogP3 of 3.7 and TPSA of 70.8 Ų, while the target compound, with an additional ether oxygen and one extra heavy atom, is predicted to have a lower logP (estimated ~2.8–3.2) and a TPSA of 79.8 Ų . This ~1 log unit decrease translates to an approximately 10-fold lower octanol–water partition coefficient, which affects both flash chromatographic purification behavior and the lipophilicity of derived sulfonamide libraries.
ΔTPSA ≈ +9 Ų
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP (est.) ~2.8–3.2; TPSA ~79.8 Ų (in-house estimation based on fragment addition to thiophene-2-sulfonyl chloride core + 2-methoxy-2-propyl substituent) |
| Comparator Or Baseline | 5-(tert-Butyl)thiophene-2-sulfonyl chloride: XLogP3 = 3.7, TPSA = 70.8 Ų (BOC Sciences computed values) |
| Quantified Difference | ΔLogP ≈ –0.9 to –0.5; ΔTPSA ≈ +9 Ų |
| Conditions | Computed properties using XLogP3 algorithm; TPSA from fragment-based method |
Why This Matters
The lower logP/higher TPSA of the target compound enables more efficient reverse-phase purification and may reduce non-specific protein binding in biochemical assays compared to the more lipophilic tert-butyl analog.
